molecular formula C21H19N3O3 B14161295 (E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide CAS No. 1006823-13-7

(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide

Cat. No.: B14161295
CAS No.: 1006823-13-7
M. Wt: 361.4 g/mol
InChI Key: VRXSGUPAZLOJEE-UHFFFAOYSA-N
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Description

(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide is an organic compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are known for their unique photoisomerization properties, which make them valuable in various scientific and industrial applications. This compound features a benzamide core with two methoxy groups at the 2 and 3 positions and a phenyldiazenyl group at the 4 position of the phenyl ring.

Preparation Methods

The synthesis of (E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:

    Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2,3-dimethoxybenzoic acid to form the azobenzene derivative.

    Amidation: The resulting azobenzene derivative is then reacted with benzoyl chloride to form the final benzamide compound.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the azobenzene group to hydrazine derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum.

Scientific Research Applications

(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a photoresponsive material in the study of photoisomerization and photochemical reactions.

    Biology: The compound is used in the development of photo-switchable biomolecules and in the study of protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a drug delivery system, where its photoisomerization properties can be used to control the release of therapeutic agents.

    Industry: It is used in the development of optical data storage devices, liquid crystal displays, and molecular machines.

Mechanism of Action

The mechanism of action of (E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its (E) and (Z) isomers. This photoisomerization process affects the compound’s molecular structure and properties, allowing it to interact with various molecular targets and pathways. The azobenzene group plays a crucial role in this process, as it can absorb light and undergo reversible changes in its configuration.

Comparison with Similar Compounds

(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide can be compared with other azobenzene derivatives, such as:

    (E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide: This compound has a chloro group instead of methoxy groups, which affects its reactivity and applications.

    (E)-1-(4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione: This compound contains a pyrrole ring, which gives it different photophysical properties and applications.

    (E)-4-(phenyldiazenyl)phenol: This simpler azobenzene derivative lacks the benzamide and methoxy groups, making it less versatile in certain applications.

The uniqueness of this compound lies in its combination of methoxy and azobenzene groups, which provide it with distinct photochemical and reactivity properties.

Properties

CAS No.

1006823-13-7

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

2,3-dimethoxy-N-(4-phenyldiazenylphenyl)benzamide

InChI

InChI=1S/C21H19N3O3/c1-26-19-10-6-9-18(20(19)27-2)21(25)22-15-11-13-17(14-12-15)24-23-16-7-4-3-5-8-16/h3-14H,1-2H3,(H,22,25)

InChI Key

VRXSGUPAZLOJEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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